molecular formula C6H9BrO B2542392 1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2253631-03-5

1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2542392
CAS No.: 2253631-03-5
M. Wt: 177.041
InChI Key: DYOOINOBXMHTJP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane (CAS 2253631-03-5) is a versatile chemical building block of significant interest in medicinal chemistry for scaffold hopping and lead optimization. This compound serves as a key precursor in the synthesis of 2-oxabicyclo[2.1.1]hexane scaffolds, which have been validated as effective bioisosteres for both ortho - and meta -substituted benzene rings . Replacing traditional arene rings with these saturated, C(sp3)-rich systems can dramatically improve the properties of drug candidates, including enhanced lipophilicity, better metabolic stability, and superior in vitro bioactivity . The bromomethyl group provides a reactive handle for further functionalization, allowing researchers to efficiently create diverse molecular architectures with multiple exit vectors for library synthesis . Recent, innovative synthetic approaches, including photocatalytic [2π + 2σ] cycloadditions and blue-light-mediated [2 + 2] photocycloadditions, have made this and related oxabicyclohexanes more accessible, confirming their utility in constructing complex molecules . This product is offered for research purposes as a critical tool for developing the next generation of pharmaceuticals and agrochemicals. For Research Use Only. Not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOOINOBXMHTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253631-03-5
Record name 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane
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Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl 2 Oxabicyclo 2.1.1 Hexane

Influence of Ring Strain on Reactivity Profiles of 2-Oxabicyclo[2.1.1]hexanes

The 2-oxabicyclo[2.1.1]hexane framework is characterized by significant ring strain, a consequence of its compact and rigid geometry. This inherent strain energy is a primary driver of its chemical reactivity, facilitating reactions that lead to more stable, less strained structures. The bicyclic system can be thought of as a "spring-loaded" molecule, poised to undergo transformations that release this stored energy.

Recent studies have highlighted the utility of this ring strain in synthetic chemistry. For instance, the strain-release cycloaddition between bicyclo[1.1.0]butanes (BCBs) and aldehydes has emerged as a promising method for constructing 2-oxabicyclo[2.1.1]hexanes. rsc.org This approach leverages the high reactivity of BCBs, which is a direct result of their extreme ring strain. acs.org The reaction proceeds through the cleavage of the central C-C bond of the BCB, which is facilitated by a Lewis acid or a photocatalyst, to generate a reactive intermediate that readily combines with the aldehyde. rsc.orgacs.org

The reactivity of the 2-oxabicyclo[2.1.1]hexane system is not limited to its formation. The strained framework also influences the reactivity of substituents attached to it. The unique geometry of the bicyclic core can affect the accessibility of reactive sites and the stability of reaction intermediates and transition states.

Reactivity of the Bromomethyl Group

The bromomethyl group at the 1-position of the bicyclic system is a key functional handle that allows for a variety of chemical transformations.

Nucleophilic Substitution Reactions

The bromine atom in 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane is susceptible to displacement by nucleophiles. This allows for the introduction of a wide range of functional groups at this position. While specific studies on this compound are limited, the reactivity can be inferred from related systems. For example, nucleophilic displacements of bromo substituents in the analogous 2-azabicyclo[2.1.1]hexane system have been successfully demonstrated. nih.gov These reactions have been used to introduce functionalities such as fluoro, acetoxy, hydroxy, azido, and various nitrogen and sulfur-containing groups. nih.gov The success of these substitutions is often dependent on the solvent and the choice of the metal salt of the nucleophile. nih.gov

It is important to note that the stereochemistry of the bicyclic system can influence the course of these reactions. In some cases, nucleophilic substitution at the bridgehead position of a bicyclic system can be challenging due to steric hindrance. However, the presence of the heteroatom in the bridge can sometimes facilitate these reactions.

Radical Reactions

The carbon-bromine bond in the bromomethyl group can also undergo homolytic cleavage to generate a radical intermediate. This opens up possibilities for radical-mediated transformations. For instance, in a related system, a bromoallylation reaction of bicyclo[1.1.0]butanes was achieved under visible-light irradiation, proceeding through a radical chain process. acs.org This suggests that this compound could potentially participate in similar radical addition or cyclization reactions. The generated radical could be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds.

Ring-Opening Transformations of the 2-Oxabicyclo[2.1.1]hexane Core

The inherent ring strain of the 2-oxabicyclo[2.1.1]hexane system makes it susceptible to ring-opening reactions under certain conditions. These transformations can lead to the formation of functionalized monocyclic or acyclic compounds.

Metal-Catalyzed Ring Opening Reactions

Transition metal catalysts can promote the ring opening of strained bicyclic systems. For example, copper(I) and gold(I) catalysts have been shown to control the divergent synthesis of bicyclo[2.1.1]hexanes and cyclobutenes from bicyclo[1.1.0]butane amides. nih.gov While this example involves the formation of the bicyclic system, it highlights the ability of metals to interact with and manipulate these strained frameworks. It is plausible that similar metal-catalyzed pathways could be developed to effect the ring-opening of this compound, leading to novel molecular scaffolds.

The reaction mechanism would likely involve the coordination of the metal to the oxygen atom or the C-C bonds of the bicyclic core, followed by cleavage of one of the strained bonds to form a metal-containing intermediate. This intermediate could then undergo further reactions, such as insertion or cross-coupling, to generate the final product.

Acid-Mediated and Solvolytic Ring Opening Processes

The 2-oxabicyclo[2.1.1]hexane ring system can also be opened under acidic conditions or through solvolysis. In a related 2-azabicyclo[2.2.0]hex-5-ene system, treatment with a bromide source led to a ring-opened dibromide product. rsc.org Similarly, reaction with water as a nucleophile resulted in the formation of a bromohydrin. rsc.org These examples suggest that the ether linkage in this compound could be protonated by an acid, making the ring more susceptible to nucleophilic attack.

The outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions. For example, in the presence of a strong nucleophile, a direct SN2-type ring opening might occur. In contrast, under solvolytic conditions, a carbocation intermediate might be formed, which could then be trapped by the solvent. The regioselectivity of the ring opening would also be an important consideration, as cleavage of different bonds would lead to different products.

Hydrolysis of Strained Bicyclic Ethers

The 2-oxabicyclo[2.1.1]hexane system, characterized by its inherent ring strain, is susceptible to reactions that can alleviate this strain. Hydrolysis represents a fundamental pathway for the ring-opening of such ethers. While direct hydrolysis of the ether bond in this compound is a plausible reaction, specific studies on this exact process are not extensively detailed in the provided literature. However, related hydrolytic processes on derivatives of this scaffold are documented. For instance, functional group manipulations on substituents attached to the bicyclic core often involve hydrolysis steps.

One documented example involves the conversion of an alkyl iodide derivative of the 2-oxabicyclo[2.1.1]hexane scaffold. rsc.org In a multi-step sequence, the iodide is first displaced by acetate, which is then hydrolyzed to yield the corresponding primary alcohol. rsc.org This demonstrates the stability of the bicyclic ether core under specific hydrolytic conditions (e.g., ester hydrolysis) while modifying peripheral functional groups. rsc.org

The reactivity of the bromomethyl group itself is a key feature of the title compound. The bromine atom can be readily displaced by nucleophiles, a reaction that can compete with or precede ether hydrolysis depending on the reaction conditions.

Rearrangement Pathways of 2-Oxabicyclo[2.1.1]hexane Derivatives

The rigid, strained framework of 2-oxabicyclo[2.1.1]hexane derivatives can be exploited to facilitate specific molecular rearrangements, allowing for the synthesis of novel and structurally complex molecules. These rearrangements can transform functional groups attached to the scaffold into new ones, often with high stereochemical control.

A notable example is the use of the Curtius rearrangement to synthesize amines from carboxylic acid derivatives of the 2-oxabicyclo[2.1.1]hexane core. rsc.org In a synthetic route starting from a monosubstituted 2-oxa-BCH, a pendant ester group can be hydrolyzed to a carboxylic acid. This acid can then undergo a Curtius rearrangement, followed by trapping with a protecting group (like a benzyl (B1604629) group) and subsequent deprotection, to yield the free amine. rsc.org This pathway highlights a method for introducing a key pharmacophoric group onto the rigid scaffold. rsc.org

Rearrangement Type Starting Material Key Reagents Product Reference
Curtius Rearrangement2-Oxabicyclo[2.1.1]hexane with carboxylic acid substituent1. Diphenylphosphoryl azide (B81097) (DPPA), triethylamine (B128534) 2. Benzyl alcohol 3. Deprotection2-Oxabicyclo[2.1.1]hexane with amine substituent rsc.org

Domino and Cascade Reactions Facilitated by the 2-Oxabicyclo[2.1.1]hexane Scaffold

While many advanced synthetic methods focus on constructing the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold itself through cascade or domino reactions, the pre-formed scaffold can also serve as a versatile intermediate for further complex transformations. bath.ac.ukacs.org These subsequent reactions leverage the scaffold's structure and reactivity to build more elaborate molecular architectures.

For example, a synthesized oxa-spiro-bicyclo[2.1.1]hexane derivative has been shown to be a versatile synthetic intermediate for a series of transformations. acs.org Although not strictly a single domino reaction initiated by the scaffold, these multi-step, one-pot sequences demonstrate its utility. The product of the initial synthesis can be efficiently converted into various functionalized derivatives through reactions such as: acs.org

Reductive transformation

Wittig olefination

Condensation reactions

These transformations highlight how the stable yet reactive nature of the 2-oxa-BCH core allows it to be a platform for diversification, enabling access to a range of functionalized molecules from a common intermediate. acs.org

Furthermore, the development of synthetic routes that yield the 2-oxa-BCH core with useful functional handles is critical for its application in medicinal chemistry. rsc.orgnih.gov For instance, a photocatalytic method allows for the construction of the scaffold with a variety of substituents at every position, including protected amines, esters, alcohols, and various aryl groups. bath.ac.uknih.gov These pre-installed functional groups on the rigid core are then available for subsequent reactions, acting as starting points for domino or cascade sequences to build drug-like molecules.

Reaction Type Scaffold Derivative Potential Subsequent Reactions Significance Reference
Functional Group InterconversionOxa-spiro-bicyclo[2.1.1]hexaneReductive transformation, Wittig olefination, CondensationServes as a versatile intermediate for creating diverse functionalized derivatives. acs.org
Derivatization of Pendant Groups2-oxa-BCH with alkyl iodideNucleophilic substitution (e.g., with azide or cyanide) followed by reductionAccess to amine and aminomethyl functional handles for medicinal chemistry applications. rsc.org

Strategic Applications of 2 Oxabicyclo 2.1.1 Hexane Derivatives in Chemical Research

1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane as a Versatile Synthetic Intermediate

This compound is a key intermediate that provides a reactive handle on the rigid bicyclic scaffold. The bromomethyl group is amenable to a variety of synthetic transformations, making it a valuable building block for introducing the 2-oxabicyclo[2.1.1]hexane core into more complex molecules. Its utility stems from the ability of the bromine atom to act as a good leaving group in nucleophilic substitution reactions.

Key synthetic transformations involving this intermediate include:

Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides, to generate diverse functionalized derivatives. This allows for the straightforward attachment of the 2-oxabicyclo[2.1.1]hexane moiety to other molecular fragments.

Oxidation and Reduction: The bromomethyl group can be chemically modified. For instance, it can be oxidized to form corresponding aldehydes or carboxylic acids, or reduced to a methyl group, further expanding the range of accessible derivatives.

The synthesis of the 2-oxabicyclo[2.1.1]hexane framework itself can be achieved through various methods, including photochemical [2+2] cycloaddition reactions and iodocyclization of specific alkenyl alcohols. researchgate.net These routes provide access to the core structure, which can then be functionalized to produce intermediates like this compound.

Development of Complex Organic Molecules Incorporating the 2-Oxabicyclo[2.1.1]hexane Unit

The unique three-dimensional structure of the 2-oxabicyclo[2.1.1]hexane unit makes it an attractive component in the design of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemistry. scienceopen.comnih.gov Its incorporation is a strategic move to create novel, patentable structures with potentially improved physicochemical and biological properties. scienceopen.comresearchgate.net

A prime example of its application is in the modification of existing bioactive compounds. Researchers have successfully incorporated the 2-oxabicyclo[2.1.1]hexane scaffold into the structures of several commercial agrochemicals and drugs. nih.gov For instance, the ortho-substituted phenyl ring in the fungicides Fluxapyroxad and Boscalid has been replaced with the 2-oxabicyclo[2.1.1]hexane core. nih.govresearchgate.net This substitution has led to the creation of new analogues with altered properties while retaining the desired biological activity. scienceopen.comnih.gov The synthesis of these complex analogues often relies on the versatile reactivity of building blocks like this compound and other similarly functionalized derivatives. rsc.org

Utility as Saturated Bioisosteres for Aromatic Systems

One of the most significant applications of the 2-oxabicyclo[2.1.1]hexane scaffold is its role as a saturated bioisostere, particularly for the ortho-substituted phenyl ring. scienceopen.comnih.gov Aromatic rings are ubiquitous in bioactive molecules but can be associated with poor solubility and metabolic instability. nih.gov Replacing them with saturated, three-dimensional scaffolds is a strategy known as "escaping from flatland," which aims to improve the drug-like properties of a molecule. chemrxiv.org The 2-oxabicyclo[2.1.1]hexane motif has proven to be an effective replacement, offering a similar spatial arrangement of substituents while possessing a distinct and often more favorable physicochemical profile. scienceopen.com

The 2-oxabicyclo[2.1.1]hexane core has been successfully employed as a bioisosteric replacement for the ortho-substituted phenyl ring in several bioactive compounds. scienceopen.com This substitution is geometrically sound, as the exit vectors of the substituents on the bicyclic system can mimic the spatial orientation of an ortho-substituted aromatic ring. This strategy has been validated in agrochemicals like Fluxapyroxad and Boscalid, and in drug candidates such as Lomitapide and Phthalylsulfathiazole. nih.gov

The primary motivations for this replacement are to enhance physicochemical properties. In many cases, replacing a phenyl ring with the 2-oxabicyclo[2.1.1]hexane scaffold leads to a significant increase in aqueous solubility and a reduction in lipophilicity. nih.gov For example, the solubility of the Boscalid analogue increased by more than tenfold when the phenyl ring was replaced. These improvements can have a profound impact on a compound's pharmacokinetic profile.

Table 1: Comparison of Physicochemical Properties of Bioactive Compounds and their 2-Oxabicyclo[2.1.1]hexane Analogues
Parent CompoundWater Solubility (μM)Analogue with 2-Oxabicyclo[2.1.1]hexaneAnalogue Water Solubility (μM)Fold Increase in Solubility
Fluxapyroxad25Analogue 291556.2x
Boscalid11Analogue 3115213.8x
Phthalylsulfathiazole170Analogue 331580.9x

Crystallographic analysis reveals that while the 2-oxabicyclo[2.1.1]hexane scaffold can mimic the general shape of an ortho-substituted phenyl ring, there are key geometric differences. The distance between the bridgehead carbons where substituents are attached is longer than the corresponding distance in a phenyl ring. Specifically, the distance 'r' between the scaffold carbons is approximately 1.56–1.57 Å in the bicyclic system, compared to 1.38–1.44 Å in an ortho-phenyl ring. Consequently, the distance 'd' between the substituents is also longer, around 3.6 Å versus 3.0–3.1 Å. However, the exit angles (φ1 and φ2) of the substituents relative to the core structure are remarkably similar in both scaffolds.

Table 2: Comparison of Geometric Parameters
ScaffoldDistance r (Å)Distance d (Å)Angle φ1 (°)Angle φ2 (°)
ortho-Phenyl Ring1.38–1.443.0–3.1~120~120
2-Oxabicyclo[2.1.1]hexane1.56–1.573.6~120~120

A crucial difference is the inherent rigidity and three-dimensionality of the 2-oxabicyclo[2.1.1]hexane system. Unlike the planar phenyl ring, which allows for rotation of its substituents, the bicyclic core locks the substituents into a fixed, conformationally restricted orientation. chemrxiv.org This rigidity can be highly advantageous in molecular design, as it reduces the entropic penalty upon binding to a biological target.

Structure-activity relationship (SAR) studies have shown that replacing an ortho-substituted phenyl ring with a 2-oxabicyclo[2.1.1]hexane moiety can have varied but often positive effects on biological activity. A key finding is that in many cases, the biological activity is retained or even slightly improved. scienceopen.com For example, the 2-oxabicyclo[2.1.1]hexane analogues of Fluxapyroxad and Boscalid demonstrated comparable antifungal activity to the parent compounds. nih.gov

Contributions to Conformational Control and Rigidity in Molecular Design

The rigid, bicyclic nature of the 2-oxabicyclo[2.1.1]hexane core is one of its most important features for molecular design. chemrxiv.org By incorporating this scaffold, chemists can exert a high degree of control over the conformation of a molecule. This conformational restriction can pre-organize the molecule into a bioactive conformation, which can lead to enhanced binding affinity for its biological target by reducing the entropic cost of binding. chemrxiv.org

Furthermore, the introduction of this sp³-rich, three-dimensional structure can improve a compound's physicochemical properties. The move away from planarity can disrupt undesirable intermolecular interactions, such as π-π stacking, which can sometimes lead to aggregation and poor solubility. The inherent polarity introduced by the ether oxygen atom in the scaffold also contributes to improved aqueous solubility compared to its purely carbocyclic counterparts like bicyclo[2.1.1]hexane. This combination of conformational control and improved physicochemical properties makes the 2-oxabicyclo[2.1.1]hexane scaffold a powerful tool in modern chemical research.

Advanced Research Directions and Future Prospects for 2 Oxabicyclo 2.1.1 Hexane Chemistry

Exploration of Novel Catalytic Transformations

Recent advancements have moved beyond classical photochemical reactions to develop more efficient and selective catalytic methods for the synthesis of the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core. nih.gov A primary focus of future research will be the discovery of new catalytic systems that offer greater control over substrate scope, functional group tolerance, and stereoselectivity.

Visible-light photocatalysis has emerged as a powerful tool. acs.org Strategies employing cobalt-enhanced photocatalytic [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and aldehydes have proven effective for constructing the 2-oxa-BCH framework under mild conditions. rsc.orgnih.govjove.com This method is noted for its broad functional group tolerance. nih.gov Another innovative approach merges nucleophilic phosphine (B1218219) catalysis with energy transfer catalysis, allowing for the rapid assembly of diverse 2-oxa-BCH scaffolds from simple allyl alcohols and electron-poor arylalkynes. rsc.org

Future work will likely concentrate on:

Enantioselective Catalysis: Developing chiral catalysts, such as Lewis acids, to control the absolute stereochemistry of the bicyclic products, which is crucial for pharmaceutical applications. chemrxiv.org

Transition-Metal Catalysis: Exploring catalysts based on metals like palladium, which have been used to synthesize 2-oxa-BCHs from vinylbicyclo[1.1.0]butanes and carbonyl compounds. semanticscholar.orgnih.gov

Energy Transfer Catalysis: Further investigating visible-light-induced triplet energy transfer, which enables the synthesis of polysubstituted 2-oxabicyclo[2.1.1]hexanes from benzoylformate esters and bicyclo[1.1.0]butanes. acs.org

Catalytic StrategyKey FeaturesStarting MaterialsReference
Cobalt-Enhanced PhotocatalysisVisible light irradiation, mild conditions, broad functional group tolerance.Bicyclo[1.1.0]butanes, Aldehydes rsc.orgnih.govjove.com
Phosphine/PhotocatalysisMerges nucleophilic phosphine and energy transfer catalysis, high atom economy.Allyl alcohols, Arylalkynes rsc.org
Energy Transfer CatalysisVisible-light induced, allows for polysubstituted products.Benzoylformate esters, Bicyclo[1.1.0]butanes acs.org
Lewis Acid CatalysisEnables cycloaddition of aldehydes with bicyclobutanes.Aldehydes, Bicyclobutanes semanticscholar.orgnih.gov

Computational and Theoretical Studies on Strain Energy and Reaction Pathways

The significant ring strain of the 2-oxabicyclo[2.1.1]hexane system is a defining characteristic that dictates its reactivity. Computational and theoretical studies are indispensable for quantifying this strain and predicting reaction outcomes. While experimental data provides the ultimate validation, theoretical modeling offers deep mechanistic insights that can guide synthetic efforts.

Future computational research will likely focus on:

Strain Energy Calculation: Precisely calculating the strain energy of various substituted 2-oxabicyclo[2.1.1]hexanes to better understand their thermodynamic properties and potential for ring-opening reactions.

Reaction Pathway Modeling: Using methods like Density Functional Theory (DFT) to model the transition states of synthetic reactions, such as photocatalytic cycloadditions. This can elucidate reaction mechanisms and explain observed selectivity.

Conformational Analysis: Predicting the preferred conformations of complex molecules incorporating the 2-oxa-BCH scaffold, which is vital for designing molecules that can fit into the binding pockets of biological targets.

Applications in Materials Science and Polymer Chemistry

The inherent strain in the 2-oxabicyclo[2.1.1]hexane skeleton makes it an attractive monomer for ring-opening polymerization (ROP), a powerful technique for creating polymers with unique properties. The strain provides a thermodynamic driving force for polymerization, allowing for the synthesis of novel materials that would be inaccessible through other means.

A key area of development is the ROP of related strained lactones, such as 2-oxabicyclo[2.1.1]hexan-3-one. Anionic ROP of this monomer has been shown to produce polyesters containing 1,3-cyclobutane rings within the polymer backbone. nih.govresearchgate.net These materials exhibit excellent thermal and hydrolytic stability, making them promising candidates for sustainable and circular materials. nih.gov The process can be part of a dual closed-loop life cycle ("monomer ⇄ polymer ⇄ tetramer"), enhancing its potential in a circular economy. nih.gov

Future research in this area will likely explore:

New Monomer Synthesis: Designing and synthesizing derivatives of 2-oxabicyclo[2.1.1]hexane, such as 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane, to serve as functional monomers. The bromomethyl group could act as a site for post-polymerization modification.

Controlled Polymerization: Developing new catalytic systems for the ROP of these strained ethers to precisely control polymer molecular weight, architecture, and stereochemistry.

Material Properties: Investigating the mechanical, thermal, and degradation properties of polymers derived from 2-oxa-BCH monomers for applications in advanced and sustainable materials.

Integration into Fragment-Based Drug Discovery and Target-Oriented Synthesis

In medicinal chemistry, there is a significant trend toward replacing flat, aromatic rings with three-dimensional, saturated scaffolds to improve the physicochemical properties of drug candidates. semanticscholar.orgacs.org The 2-oxabicyclo[2.1.1]hexane motif has been identified as an effective saturated bioisostere for ortho- and meta-substituted phenyl rings. researchgate.netresearchgate.netresearchgate.netnih.govscienceopen.com

Studies have demonstrated that this bioisosteric replacement can lead to significant improvements in key drug-like properties. rsc.orgrsc.org For example, replacing a phenyl ring with a 2-oxa-BCH scaffold in the agrochemicals fluxapyroxad and boscalid resulted in a dramatic improvement in water solubility and a reduction in lipophilicity, while retaining biological activity. nih.govscienceopen.com The inclusion of the ether oxygen atom can also introduce a potential hydrogen bond acceptor, offering new interactions with biological targets. nih.gov

CompoundOriginal ScaffoldBioisosteric ReplacementObserved Property ChangeReference
Fluxapyroxad Analogueortho-substituted phenyl2-Oxabicyclo[2.1.1]hexaneSixfold increase in water solubility nih.gov
Boscalid Analogueortho-substituted phenyl2-Oxabicyclo[2.1.1]hexaneOver tenfold increase in water solubility; increased metabolic stability nih.gov

Future directions in this area include:

Fragment Library Expansion: Synthesizing a diverse library of 2-oxa-BCH fragments, including derivatives like this compound, for use in fragment-based drug discovery screening.

Target-Oriented Synthesis: Incorporating the 2-oxa-BCH scaffold into the targeted synthesis of analogues of known drugs to optimize their pharmacokinetic and pharmacodynamic profiles. chemrxiv.org

Matched Pair Analysis: Systematically continuing matched pair analysis to quantify the effects of this scaffold on properties like solubility, lipophilicity, and metabolic stability across a wider range of chemical contexts. rsc.orgacs.org

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic research, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govmdpi.com The development of sustainable routes to valuable building blocks like this compound is a critical long-term goal.

Current research already points toward more sustainable methods. The shift to visible-light photocatalysis from traditional UV irradiation or high-temperature reactions represents a significant step forward, as it is more energy-efficient and allows for milder reaction conditions. acs.orgalfa-chemistry.com

Future efforts in developing greener synthetic routes should focus on:

Atom Economy: Designing reactions, such as cycloadditions, that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. mdpi.com

Solvent Selection: Prioritizing the use of greener solvents or developing solvent-free reaction conditions to reduce environmental impact. mdpi.com

Renewable Feedstocks: Exploring synthetic pathways that begin from renewable starting materials rather than petroleum-based feedstocks. nih.gov Methods that utilize readily available materials like allyl alcohols are a step in this direction. rsc.org

Q & A

Q. What are the common synthetic routes for 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via iodocyclization of ketones or aldehydes, which generates bicyclic structures with two or three exit vectors for downstream functionalization . Alternative methods include photoredox-catalyzed [2π+2σ] cycloadditions between benzoylformate esters and bicyclobutanes, enabling access to polysubstituted derivatives in a single step . Optimization involves:

  • Substrate selection : Use aldehydes/ketones with electron-withdrawing groups to enhance cyclization efficiency .
  • Catalyst tuning : For photoredox reactions, adjust triplet energy transfer catalysts (e.g., Ir(III) complexes) to balance reactivity and selectivity .
  • Temperature control : Thermolysis of intermediates (e.g., ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate) requires precise heating to avoid side reactions like fragmentation .

Q. How does substituting benzene rings with 2-oxabicyclo[2.1.1]hexane affect physicochemical properties in bioactive compounds?

Replacing ortho/meta-benzenes with 2-oxabicyclo[2.1.1]hexane:

  • Reduces lipophilicity : Decreases cLogP by 0.7–1.2 units (e.g., in conivaptan and lomitapide analogs) due to reduced aromaticity and increased polarity .
  • Increases water solubility : The oxygen atom in the bicyclic scaffold enhances hydrogen-bonding capacity, critical for improving bioavailability .
  • Variable metabolic stability : Effects depend on the compound; e.g., boscalid analogs show improved stability, while others exhibit susceptibility to cytochrome P450 oxidation .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

  • 1H/13C NMR : Key for confirming bicyclic structure and substituent positions. For example, the exo/endo configuration of ethoxycarbonyl groups is discernible via coupling patterns (e.g., δ 3.65–3.80 ppm for methylene protons) .
  • HRMS : Validates molecular formulas (e.g., [C14H17BrO2+Na]+ at m/z 319.0305) .
  • X-ray crystallography : Resolves spatial arrangements, such as the distinct chemical space occupied by 1,4-disubstituted derivatives compared to benzene analogs .

Advanced Research Questions

Q. How can researchers validate the bioisosteric equivalence of 2-oxabicyclo[2.1.1]hexane to ortho/meta-substituted benzenes in lead optimization?

  • Crystallographic alignment : Compare X-ray structures of bicyclohexane-containing compounds with their benzene counterparts to assess spatial overlap (e.g., RMSD < 1.0 Å for meta-substituted mimics) .
  • Biological assays : Test binding affinity (e.g., IC50) in target receptors (e.g., GPCRs or enzymes) to confirm functional equivalence .
  • Computational modeling : Use docking simulations to evaluate steric and electronic complementarity at binding sites .

Q. What strategies address discrepancies between calculated (cLogP) and experimental (LogD) lipophilicity for bicyclohexane bioisosteres?

  • Solvent system calibration : Measure LogD in physiologically relevant buffers (e.g., pH 7.4) to account for ionization effects .
  • Fragment contribution analysis : Deconstruct cLogP into bicyclic core and substituent contributions to identify outliers (e.g., polar functional groups disrupting predictions) .
  • Dynamic solubility assays : Use shake-flask or HPLC-based methods to validate partitioning behavior .

Q. In synthesizing polysubstituted 2-oxabicyclo[2.1.1]hexanes via [2π+2σ] cycloadditions, how can regioselectivity and stereochemical outcomes be controlled?

  • Substrate preorganization : Introduce directing groups (e.g., acyl pyrazoles) to bias cycloaddition toward specific transition states .
  • Catalyst design : Employ Lewis acids (e.g., BF3) to stabilize polarized intermediates and favor endo/exo selectivity .
  • Light wavelength modulation : Adjust photoredox conditions (e.g., blue vs. green light) to alter triplet-state lifetimes and minimize side reactions .

Q. Methodological Notes

  • For synthesis, prioritize iodocyclization for simplicity or photoredox methods for complexity .
  • Validate bioisosteric replacements using integrated crystallographic, computational, and biological data .
  • Address metabolic stability challenges via structural tweaks (e.g., fluorination) guided by in vitro microsomal assays .

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